molecular formula C11H12ClNO2 B1278143 4-chloro-3-pyrrolidin-1-yl-benzoic Acid CAS No. 107946-68-9

4-chloro-3-pyrrolidin-1-yl-benzoic Acid

Cat. No.: B1278143
CAS No.: 107946-68-9
M. Wt: 225.67 g/mol
InChI Key: MJZZIRLKGSRLKN-UHFFFAOYSA-N
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Description

4-chloro-3-pyrrolidin-1-yl-benzoic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety, with a chlorine atom at the 4-position of the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-pyrrolidin-1-yl-benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Attachment to the Benzene Ring: The pyrrolidine ring is then attached to the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-pyrrolidin-1-yl-benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-3-pyrrolidin-1-yl-benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-pyrrolidin-1-yl-benzoic acid is unique due to its specific combination of a pyrrolidine ring and a carboxylic acid group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZZIRLKGSRLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428086
Record name 4-chloro-3-pyrrolidin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107946-68-9
Record name 4-chloro-3-pyrrolidin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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